
1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea, also known as GSK1360707 or GSK-707, is a novel and potent inhibitor of the dopamine D3 receptor. It was developed by GlaxoSmithKline (GSK) as a potential treatment for drug addiction and other psychiatric disorders. The compound has been extensively studied in preclinical models and has shown promising results, making it a potential candidate for further clinical development.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea derivatives have been investigated for their corrosion inhibition properties. One study explored the inhibition effect of triazinyl urea derivatives on mild steel corrosion in acidic solutions. These compounds were found to be efficient corrosion inhibitors, forming a protective layer on the steel surface, which can be attributed to their adsorption through active centers in the molecules (Mistry, Patel, Patel, & Jauhari, 2011).
Anticancer Activity
Urea derivatives have also been explored for their anticancer properties. A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents. These compounds could serve as potential BRAF inhibitors for further research (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Antiproliferative Activity
Another study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives highlighted their broad-spectrum antiproliferative activity against various cancer types, with specific compounds exhibiting significant efficacy and potency, potentially surpassing known treatments like paclitaxel in certain cancer cell lines (Al-Sanea, Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, & Omar, 2018).
Molecular Docking and Anticonvulsant Activity
Urea/thiourea derivatives have been synthesized and assessed for their anticonvulsant activity, demonstrating effectiveness in protecting against convulsions in models. Molecular docking studies supported the pharmacological results, indicating the potential of sulfonylurea series as safe anticonvulsant agents (Thakur, Deshmukh, Jha, & Kumar, 2017).
DNA-Topoisomerase Inhibitory Activity
Research on asymmetric ureas and thioureas revealed their cytotoxic effects against cancer cells and their potential in inhibiting DNA topoisomerases I and II-alpha. These findings suggest that urea derivatives can play a significant role in cancer treatment by targeting DNA replication and cell division processes (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-28-20-11-6-10-19(21(20)29-2)24-22(27)23-12-7-13-25-14-16-26(17-15-25)18-8-4-3-5-9-18/h3-6,8-11H,7,12-17H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMRBEBURAJWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

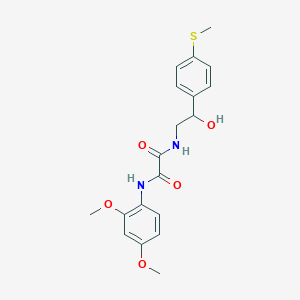
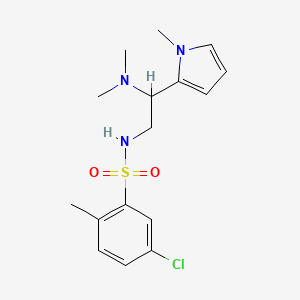

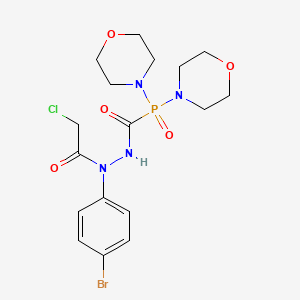
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2720801.png)
![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)
![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)
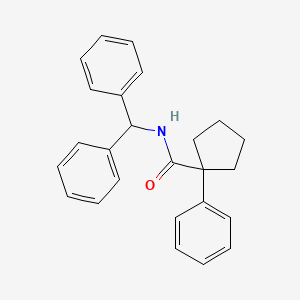
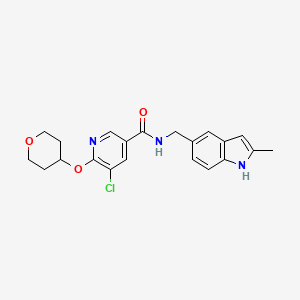
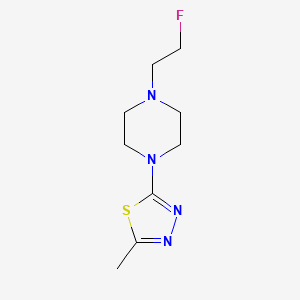
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)
![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)